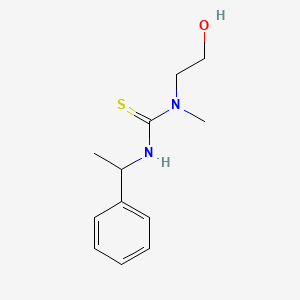
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is a complex organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid backbone with a 4-((5-hydroxypentyl)nitrosoamino) substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by reduction and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to achieve high-quality products.
化学反应分析
Types of Reactions
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The hydroxypentyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
相似化合物的比较
Similar Compounds
4-Aminobutanoic acid:
Butanoic acid: A simple carboxylic acid with a four-carbon chain, commonly found in butter and animal fats.
4-(4-Hydroxyphenyl)butanoic acid: A compound with a similar butanoic acid backbone but with a hydroxyphenyl substituent.
Uniqueness
Butanoic acid, 4-((5-hydroxypentyl)nitrosoamino)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitroso and hydroxypentyl groups allows for diverse interactions and applications that are not possible with simpler analogs.
属性
CAS 编号 |
77382-83-3 |
|---|---|
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
4-[5-hydroxypentyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c12-8-3-1-2-6-11(10-15)7-4-5-9(13)14/h12H,1-8H2,(H,13,14) |
InChI 键 |
SHYLUGLHBNBYLU-UHFFFAOYSA-N |
规范 SMILES |
C(CCN(CCCC(=O)O)N=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




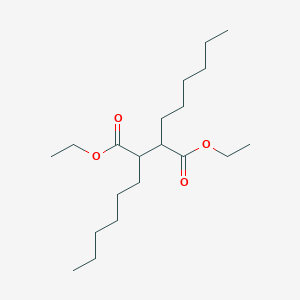
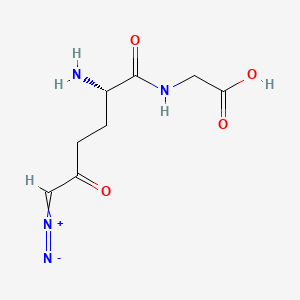
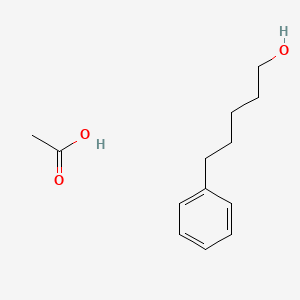
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
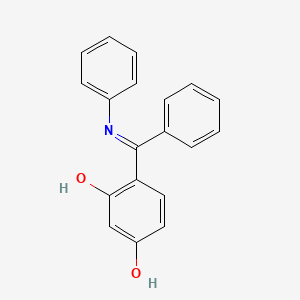


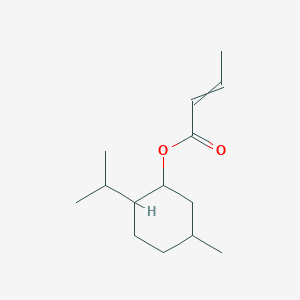
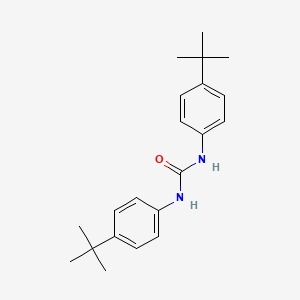
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
